molecular formula C6H4ClN3 B595068 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1206979-33-0

6-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B595068
CAS No.: 1206979-33-0
M. Wt: 153.569
InChI Key: AAJIQIWPVIWCGA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazolo[4,3-c]pyridine core can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[4,3-c]pyridines.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the pyrazolo[4,3-c]pyridine core.

Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridine is primarily used as a pharmaceutical intermediate in laboratory research and development . Its applications include:

    Chemistry: Used in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored as a building block for drug candidates targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 6-position of the pyrazolo[4,3-c]pyridine core. Its molecular formula is C6H4ClN3C_6H_4ClN_3, with a molecular weight of approximately 153.56 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions .

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. It interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This compound has been investigated for its potential to inhibit enzymes implicated in cancer progression and inflammation .

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several derivatives against human and murine cancer cell lines, revealing low micromolar IC50 values (0.75–4.15 μM) without affecting normal cells. The most potent analogs inhibited tumor growth in vivo in breast cancer models without systemic toxicity .

Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundIC50 (μM)Cell LineIn Vivo Efficacy
6-Chloro-1H-pyrazolo0.75–4.15MCF-7 (Breast Cancer)Yes
3-Bromo-6-chloroTBDA549 (Lung Cancer)TBD
Other DerivativesTBDVariousTBD

Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activities against a range of pathogens. For example, studies have shown that similar pyrazole derivatives can act as effective antimicrobials and may inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory responses .

Case Study 1: In Vivo Tumor Growth Inhibition

A specific derivative of this compound was tested in an orthotopic breast cancer mouse model. The compound showed significant inhibition of tumor growth with no adverse effects on the immune system or normal tissue proliferation. This suggests its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition Studies

Studies have highlighted the ability of pyrazolo derivatives to inhibit key enzymes involved in cancer cell signaling pathways. For instance, certain compounds were found to effectively target tubulin polymerization and protein kinase signal transduction pathways, leading to apoptosis in cancer cells .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIQIWPVIWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718894
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-33-0
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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